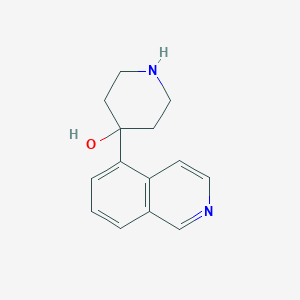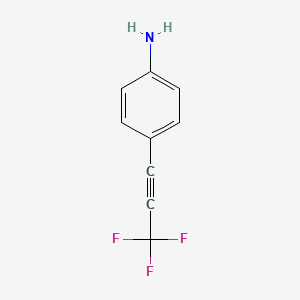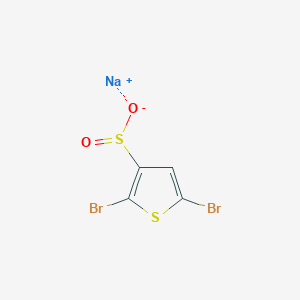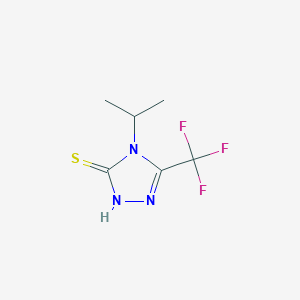
4-(Isoquinolin-5-yl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Isoquinolin-5-yl)piperidin-4-ol is a chemical compound with the molecular formula C14H16N2O It is a derivative of piperidine and isoquinoline, featuring a piperidin-4-ol moiety attached to an isoquinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isoquinolin-5-yl)piperidin-4-ol typically involves the reaction of isoquinoline derivatives with piperidine derivatives under specific conditions. One common method involves the use of a nickel catalyst to facilitate the regioselective formation of the desired product . The reaction conditions often include the use of solvents such as petroleum ether and ethyl acetate, and the purification of the product is achieved through column chromatography .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.
化学反应分析
Types of Reactions
4-(Isoquinolin-5-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as halides for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups attached to the piperidine or isoquinoline rings.
科学研究应用
4-(Isoquinolin-5-yl)piperidin-4-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including its role as a ligand for certain receptors and its ability to modulate biological pathways.
Industry: The compound’s unique structural properties make it valuable in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(Isoquinolin-5-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, as a CCR5 antagonist, the compound binds to the CCR5 receptor, blocking the entry of HIV-1 into host cells . This interaction prevents the virus from infecting the cells and helps in controlling the spread of the infection. The compound’s ability to modulate other biological pathways is also being investigated, with potential implications for various therapeutic applications.
相似化合物的比较
Similar Compounds
Some compounds similar to 4-(Isoquinolin-5-yl)piperidin-4-ol include:
Piperidin-4-ol derivatives: These compounds share the piperidin-4-ol moiety and exhibit similar chemical properties and reactivity.
Isoquinoline derivatives: These compounds contain the isoquinoline ring and are studied for their diverse biological activities.
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of the piperidin-4-ol and isoquinoline moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC 名称 |
4-isoquinolin-5-ylpiperidin-4-ol |
InChI |
InChI=1S/C14H16N2O/c17-14(5-8-15-9-6-14)13-3-1-2-11-10-16-7-4-12(11)13/h1-4,7,10,15,17H,5-6,8-9H2 |
InChI 键 |
BVCCBNRYICMUQQ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1(C2=CC=CC3=C2C=CN=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(methylamino)ethan-1-one](/img/structure/B13180581.png)


![2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate](/img/structure/B13180598.png)
![1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B13180602.png)



![N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide](/img/structure/B13180636.png)



![2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13180668.png)

